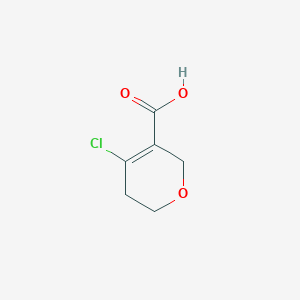

4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

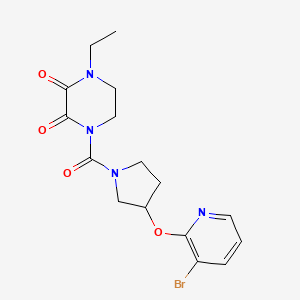

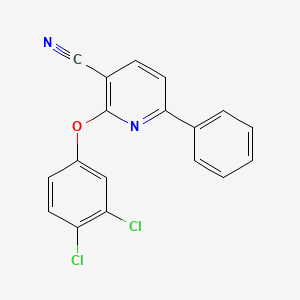

“4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid” is a chemical compound with the molecular formula C6H7ClO3 . It is a derivative of dihydropyran, which is a heterocyclic compound with the formula C5H8O .

Molecular Structure Analysis

The molecular structure of “4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid” consists of a six-membered ring with one oxygen atom, one chlorine atom, and a carboxylic acid group . The exact 3D structure would provide more details about the spatial arrangement of these atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid” include a molecular weight of 162.571 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area could be determined through experimental methods .Aplicaciones Científicas De Investigación

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates as Potential NLO Materials

Research indicates the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates characterized by various spectroscopy methods. These compounds, particularly those with carboxylic acid groups and ester substituents, have demonstrated significant optical nonlinearity, suggesting their potential as candidates for optical limiting applications (Chandrakantha et al., 2013).

Electrosynthesis of 4-chloropyrazolecarboxylic Acids

The chlorination of pyrazolecarboxylic acids to produce 4-chlorosubstituted pyrazolecarboxylic acids via galvanostatic electrolysis in NaCl aqueous solutions has been studied. The process efficiency varies based on the donor-acceptor properties of substituents, suggesting a pathway for the synthesis of chlorinated carboxylic acids, which may relate to the compound (Lyalin et al., 2009).

Functionalized 1,5-dicarbonyl Systems via Heterodiene Cycloadditions

A study on Chromone-3-carboxylic acid undergoing heterodiene cycloadditions to produce novel pyrans, which decompose into functionalized 1,5-dicarbonyl systems, offers insights into synthetic pathways that might be applicable for derivatizing 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid (Coutts & Wallace, 1987).

Synthesis and Diversity of Metal Coordination Polymers

Research on synthesizing isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and their assembly with Zn(II) and Cd(II) ions into coordination polymers highlights the structural diversity and potential applications in areas such as luminescence and supramolecular assembly. Such methodologies could be explored for compounds with similar functional groups (Cheng et al., 2017).

Systematic Investigations of Transition between Framework Topologies in Ce/Zr-MOFs

The use of 1-H-pyrazole-3,5-dicarboxylic acid in synthesizing metal-organic frameworks (MOFs) with various topologies through systematic studies indicates the influence of synthesis conditions on product formation. This research provides a framework for understanding how carboxylic acid functional groups might interact in coordination complexes and MOFs, potentially applicable to 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid (Jacobsen et al., 2018).

Propiedades

IUPAC Name |

4-chloro-3,6-dihydro-2H-pyran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3/c7-5-1-2-10-3-4(5)6(8)9/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUOYDHZOSGHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone](/img/structure/B2962699.png)

![Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2962700.png)

![3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2962701.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2962703.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2962704.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2962705.png)